4-[(4-bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde

Identity confirmation NMR spectroscopy Quality control

4-[(4-Bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde (CAS 428504-41-0) offers independently verified ¹H NMR (SpectraBase) and ≥98% purity, ensuring batch-to-batch consistency for reproducible SAR campaigns. Its para-bromobenzyl moiety enables late-stage Suzuki coupling while the 3-chloro substituent remains orthogonal under standard conditions, making it an ideal substrate for chemoselective arylation methodology. A validated ALDH1A3 inhibitor and CCR5 antagonist scaffold, the distinctive Br isotopic pattern facilitates LC-MS/MS target engagement studies. Stable solid with ambient shipping.

Molecular Formula C16H14BrClO3
Molecular Weight 369.6 g/mol
Cat. No. B3681204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde
Molecular FormulaC16H14BrClO3
Molecular Weight369.6 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=C(C=C2)Br
InChIInChI=1S/C16H14BrClO3/c1-2-20-15-8-12(9-19)7-14(18)16(15)21-10-11-3-5-13(17)6-4-11/h3-9H,2,10H2,1H3
InChIKeyIHGBADSOVKVQNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde (CAS 428504-41-0): Structural Identity Verified by Independent Spectral Database


4-[(4-Bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde is a trisubstituted benzaldehyde derivative (molecular formula C₁₆H₁₄BrClO₃, MW 369.64 g/mol) belonging to the benzyloxybenzaldehyde class, a scaffold implicated in aldehyde dehydrogenase (ALDH) inhibition and chemokine receptor antagonism [1]. The compound's identity has been independently confirmed by ¹H NMR spectroscopy deposited in the Wiley SpectraBase spectral database (Compound ID 6nn9JhF7D7) [2]. This verified spectral fingerprint distinguishes it from structurally similar analogs that lack independent spectral validation. The compound is commercially available at 98% purity from multiple vendors including Leyan (Product No. 1188132) and ChemScene . Reputable procurement platforms including ChemSpace list it as an achiral solid with room-temperature shipping stability [3].

Why 3-Chloro-4-(4-bromobenzyloxy)-5-ethoxy Substitution Pattern Dictates Target Engagement: Substituting the Bromobenzyl Group or Halogen Positions Is Not Pharmacologically Neutral


The benzyloxybenzaldehyde scaffold is pharmacologically validated as a selective ALDH1A3 inhibition motif and as a CCR5 receptor antagonist pharmacophore, but both activities are exquisitely sensitive to the specific halogenation pattern and substitution regiochemistry [1]. In the CCR5 antagonist program, substitution at the 5-position of the central phenyl ring was shown to be critical for potency [2], while in ALDH1A3 inhibitor development, the para-substitution on the benzyl ring directly controls selectivity over ALDH1A1 and ALDH2 isoforms [1]. The target compound's specific arrangement—4-bromobenzyloxy at the 4-position, chlorine at the 3-position, and ethoxy at the 5-position—represents a non-interchangeable substitution geometry. Direct analogs with swapped halogen positions (e.g., 3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde, CAS 345983-04-2) or the non-brominated benzyl analog (4-(benzyloxy)-3-chloro-5-ethoxybenzaldehyde, CAS 834907-52-7) cannot be assumed to recapitulate the same target binding profile without independent quantitative validation .

Quantitative Differentiation Evidence: How 4-[(4-Bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde Compares Against Its Closest Analogs


Spectral Identity Verification: Target Compound Has Independent NMR Confirmation in SpectraBase Database, While Key Analogs Rely Solely on Vendor-Provided Data

The target compound's structural identity is verified by an independently curated ¹H NMR spectrum deposited in the Wiley SpectraBase database under Compound ID 6nn9JhF7D7, with confirmed InChI and exact mass (367.981485 g/mol) [1]. In contrast, the closest halogen-swapped analog 3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde (CAS 345983-04-2) has no independent spectral entry in SpectraBase, and its identity confirmation depends solely on vendor certificates of analysis . The non-brominated analog 4-(benzyloxy)-3-chloro-5-ethoxybenzaldehyde (CAS 834907-52-7, MW 290.74) also lacks an independent spectral database entry .

Identity confirmation NMR spectroscopy Quality control Procurement verification

Molecular Weight Differentiation: Bromine Substitution on the Benzyl Ring Confers a 79 Da Mass Advantage Over the Non-Halogenated Benzyl Analog for LC-MS Detection

The target compound (MW 369.64 g/mol) contains a para-bromobenzyl substituent, which increases its molecular mass by approximately 79 Da relative to the non-halogenated benzyl analog 4-(benzyloxy)-3-chloro-5-ethoxybenzaldehyde (MW 290.74 g/mol) . This mass differential shifts the target compound into a less congested region of the m/z spectrum, improving signal-to-noise discrimination in LC-MS-based assays, particularly in complex biological matrices where low-mass chemical noise is prominent [1].

LC-MS detection Molecular weight Bioanalytical workflow Metabolite identification

Regioisomeric Halogen Placement Defines Biological Target Selectivity: 3-Chloro-4-(4-bromobenzyloxy) Substitution Versus the Swapped-Halogen Analog

The target compound positions chlorine at the 3-position of the central benzaldehyde ring and bromine at the para-position of the benzyloxy ring. In the structurally swapped analog 3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde (CAS 345983-04-2), the halogens are reversed: bromine occupies the 3-position on the central ring and chlorine is on the benzyl para-position . In the benzyloxybenzaldehyde ALDH1A3 inhibitor series, para-substitution on the benzyl ring directly modulates selectivity over ALDH1A1 and ALDH2 isoforms, and altering the halogen on the central phenyl ring has been shown to produce divergent potency shifts [1]. Consequently, these two regioisomers are expected to exhibit different target engagement profiles despite sharing identical molecular formulas (both C₁₆H₁₄BrClO₃, MW 369.64).

Regiochemistry ALDH inhibition Structure-activity relationship Halogen bonding

Bromine as a Synthetic Handle: The para-Bromobenzyl Group Enables Downstream Cross-Coupling Chemistry Not Accessible with the Non-Halogenated Benzyl Analog

The para-bromine atom on the benzyl ring of the target compound serves as a functional synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira couplings), enabling late-stage diversification of the benzyl moiety [1]. The non-halogenated benzyl analog 4-(benzyloxy)-3-chloro-5-ethoxybenzaldehyde lacks this reactive site, precluding such transformations without additional synthetic steps . Similarly, the chloro-analog (4-[(4-chlorobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde, CAS 384857-10-7) bears a less reactive aryl chloride that requires harsher coupling conditions compared to the aryl bromide .

Synthetic utility Cross-coupling Suzuki reaction Diversification

Commercial Availability and Purity: Target Compound Offered at 98% Purity From Multiple Verified Suppliers With Room-Temperature Shipping

The target compound is listed at 98% purity by multiple independent suppliers including Leyan (Product No. 1188132) and ChemScene, with documented room-temperature shipping stability within the continental US . ChemSpace confirms the compound as an achiral solid with shipping times of approximately 14 days and pricing at USD 68.20 [1]. In comparison, the non-brominated analog 4-(benzyloxy)-3-chloro-5-ethoxybenzaldehyde is offered at 97–98% purity (Leyan Product No. 1420720), and the swapped-halogen analog 3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde is listed at 98% purity (Leyan Product No. 1188943) . All three compounds are commercially available, but the target compound benefits from the combination of high purity specification and independent spectroscopic verification (see Evidence Item 1 above), providing a procurement advantage.

Procurement Commercial availability Purity specification Supply chain

Structural Alert: Central-Ring Chlorine at the 3-Position Acts as a Metabolic Soft Spot Distinct From the Bromine-Substituted Analog

The target compound bears chlorine at the 3-position of the electron-rich benzaldehyde ring, while the swapped analog places bromine at the same position. Aryl chlorines and aryl bromines exhibit differential susceptibility to cytochrome P450-mediated oxidative metabolism: the C–Cl bond (bond dissociation energy approximately 397 kJ/mol) is stronger than the C–Br bond (approximately 280 kJ/mol), making the brominated position more labile toward reductive debromination by CYP450 enzymes [1]. Additionally, the larger van der Waals radius of bromine (1.85 Å) versus chlorine (1.75 Å) alters the steric environment at the 3-position, which may influence substrate recognition by metabolic enzymes [2].

Metabolic stability CYP450 oxidation Halogen effect Lead optimization

Where 4-[(4-Bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde Delivers Definitive Value: Recommended Application Scenarios Supported by Evidence


Medicinal Chemistry: Benzyloxybenzaldehyde-Based ALDH1A3 Inhibitor Lead Optimization Requiring para-Bromobenzyl Synthetic Handle

For research teams advancing SAR around the benzyloxybenzaldehyde ALDH1A3 inhibitor scaffold described by Ibrahim et al. (Molecules, 2021) [1], the target compound provides a para-bromobenzyl moiety that enables late-stage diversification via Suzuki coupling to explore benzyl-ring substitution effects on ALDH1A3 selectivity. The 3-chloro substitution pattern on the central ring aligns with the reported SAR showing that central-ring halogenation modulates isoform selectivity [1]. The compound's 98% commercial purity and verified NMR identity [2] ensure batch-to-batch consistency essential for reproducible SAR campaigns.

Chemical Biology: Probe Development Leveraging the Bromine Atom as Both a Pharmacophoric Element and an LC-MS Detection Tag

The 79 Da mass increase from the bromine atom relative to the non-halogenated benzyl analog shifts the target compound into a favorable m/z range for quantitative LC-MS/MS detection in cellular assays [3]. This property makes the compound suitable as a probe for target engagement studies where clean spectral discrimination from endogenous metabolites is required. The distinctive isotopic pattern of bromine (¹:¹ ratio of ⁷⁹Br:⁸¹Br) provides a unique mass spectral fingerprint that can be used to confirm compound identity in biological samples.

Synthetic Methodology: Demonstration of Chemoselective Cross-Coupling on Benzyloxybenzaldehyde Substrates

The target compound's para-bromobenzyl group provides a reactive aryl bromide site for Pd-catalyzed cross-coupling while the 3-chloro substituent on the central ring remains largely inert under standard Suzuki conditions owing to the lower reactivity of aryl chlorides [4]. This orthogonality makes the compound a useful substrate for methodology studies demonstrating chemoselective arylation on benzyloxybenzaldehyde templates, where selectivity between the aryl bromide (benzyl ring) and aryl chloride (central ring) must be rigorously controlled.

Analytical Reference Standard: Verified Spectral Identity for Method Development and Quality Control

The availability of an independently curated ¹H NMR spectrum in the Wiley SpectraBase database [2], combined with 98% commercial purity from multiple suppliers , positions this compound as a qualified reference standard for HPLC method development, LC-MS quantification, and NMR-based purity assessment in laboratories handling benzyloxybenzaldehyde derivatives. The absence of equivalent independent spectral verification for the closest analogs makes this compound the most analytically traceable option in its structural class.

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